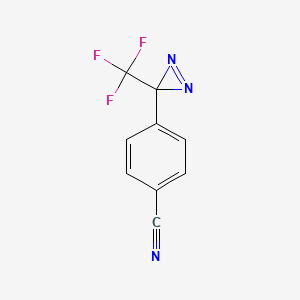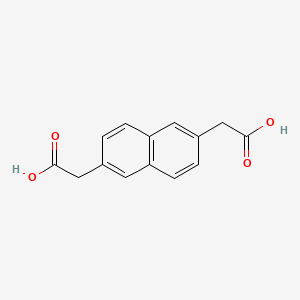
2,6-Naphthalenediacetic acid
概要
説明
2,6-Naphthalenediacetic acid is an organic compound with the molecular formula C12H10O4 It is a derivative of naphthalene, characterized by the presence of two acetic acid groups attached to the 2 and 6 positions of the naphthalene ring
作用機序
Target of Action
2,6-Naphthalenediacetic acid (2,6-NDA) is a synthetic organic compound (SOC) that is used in various industries . It is a valuable monomer used in the production of polyesters, liquid crystal polymers (LCP), and polyurethane resins . It is also an important raw material in pharmaceuticals and fine chemicals .
Mode of Action
It is known that it interacts with its targets to produce high-strength and excellent dyeing performance polyester fibers and f-grade insulation materials . It is also used as a key monomer in the production of high-performance PEN, PBN, LCP, and polyurethane resins .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of high-performance polymers . The direct introduction of a carbonyl group into the aromatic ring in combination with the conversion of naphthalenecarboxylic acid derivatives into 2,6-NDA is a way to few-step, highly selective 2,6-NDA synthesis processes .
Pharmacokinetics
It is known that the compound has a boiling point of 5062±300 °C and a density of 1368±006 g/cm3 .
Result of Action
The result of the action of 2,6-NDA is the production of high-strength and excellent dyeing performance polyester fibers and F-grade insulation materials . It also results in the production of high-performance PEN, PBN, LCP, and polyurethane resins .
生化学分析
Biochemical Properties
It is known that its molecular weight is 244.24, and it has a predicted boiling point of 506.2±30.0 °C and a predicted density of 1.368±0.06 g/cm3 .
Cellular Effects
The cellular effects of 2,6-Naphthalenediacetic acid are not well-documented. It is used in the manufacture of high-strength and excellent dyeing performance polyester fibers and F-grade insulation materials. It is an important monomer for high-performance PEN, PBN, liquid crystal polymer (LCP), and polyurethane resin, and it is also an important raw material for medicine and fine chemicals .
Molecular Mechanism
It has been suggested that it may play a role in promoting the synthesis of cordycepin in Cordyceps militaris, a fungus known for its medicinal properties .
Metabolic Pathways
It is known that short-chain fatty acids play important roles in the regulation of glucose metabolism and lipid metabolism .
準備方法
Synthetic Routes and Reaction Conditions
2,6-Naphthalenediacetic acid can be synthesized through several methods. One common approach involves the oxidation of 2,6-diisopropylnaphthalene. This process typically requires the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic oxidation processes. These methods utilize catalysts such as palladium or platinum to facilitate the oxidation of naphthalene derivatives. The reaction conditions are optimized to achieve high yields and selectivity .
化学反応の分析
Types of Reactions
2,6-Naphthalenediacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: 2,6-Naphthalenediol.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
科学的研究の応用
2,6-Naphthalenediacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a growth regulator in plant biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance polymers and materials.
類似化合物との比較
Similar Compounds
Naphthalene-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of acetic acid groups.
1-Naphthaleneacetic acid: Another naphthalene derivative with a single acetic acid group at the 1 position.
2,6-Naphthalenedicarboxylic acid: A closely related compound used in the production of polyethylene naphthalate.
Uniqueness
2,6-Naphthalenediacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in organic synthesis and material science .
特性
IUPAC Name |
2-[6-(carboxymethyl)naphthalen-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-13(16)7-9-1-3-11-6-10(8-14(17)18)2-4-12(11)5-9/h1-6H,7-8H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWCZUZXZFNNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC(=O)O)C=C1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


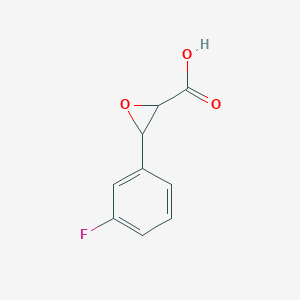
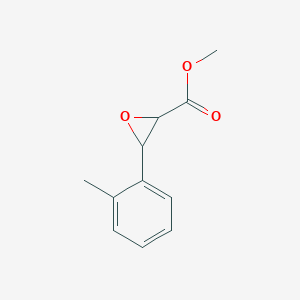

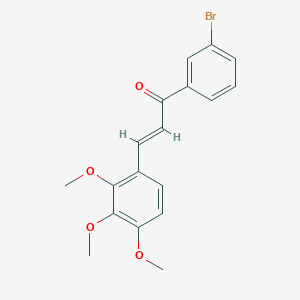
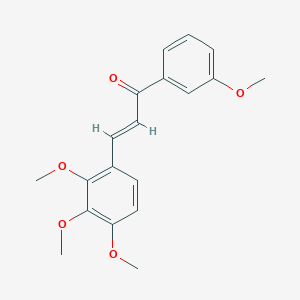
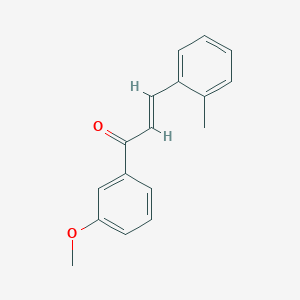
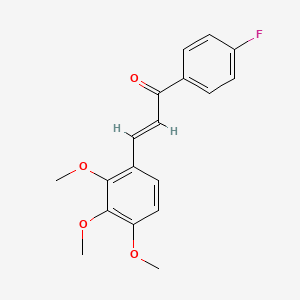
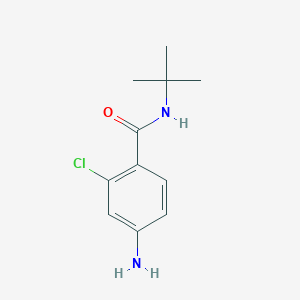
![[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid](/img/structure/B3096682.png)
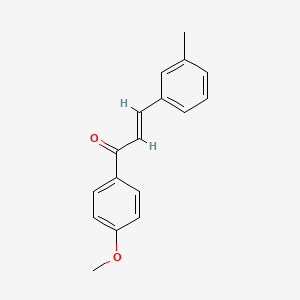


![Benzo[b]thiophene-7-sulfonyl chloride](/img/structure/B3096712.png)
